molecular formula C14H28N2O4 B4029987 N,N'-bis(3-methoxypropyl)hexanediamide

N,N'-bis(3-methoxypropyl)hexanediamide

Cat. No.: B4029987
M. Wt: 288.38 g/mol
InChI Key: SXYCBRSMMYGVBU-UHFFFAOYSA-N
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Description

N,N’-bis(3-methoxypropyl)hexanediamide is an organic compound with the molecular formula C20H24N2O4 It belongs to the class of hexanediamides, which are characterized by the presence of two amide groups attached to a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(3-methoxypropyl)hexanediamide typically involves the reaction of hexanediamine with 3-methoxypropylamine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used coupling agents include carbodiimides such as dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of N,N’-bis(3-methoxypropyl)hexanediamide may involve continuous-flow synthesis techniques. These methods offer advantages such as improved reaction efficiency, better control over reaction parameters, and scalability. The reactants are continuously fed into a reactor, and the product is collected at the outlet. This approach minimizes the formation of byproducts and enhances the overall yield of the desired compound.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(3-methoxypropyl)hexanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the amide groups to amines or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

N,N’-bis(3-methoxypropyl)hexanediamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound is used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of N,N’-bis(3-methoxypropyl)hexanediamide involves its interaction with specific molecular targets. The amide groups in the compound can form hydrogen bonds with proteins and other biomolecules, influencing their structure and function. Additionally, the methoxypropyl groups may enhance the compound’s solubility and facilitate its transport across biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(3-methoxyphenyl)hexanediamide
  • N,N’-bis(3-methylphenyl)hexanediamide
  • N,N’-bis(4-methoxyphenyl)hexanediamide

Uniqueness

N,N’-bis(3-methoxypropyl)hexanediamide is unique due to the presence of methoxypropyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s solubility and reactivity, making it suitable for a wide range of applications. In comparison, similar compounds with different substituents may exhibit varying degrees of solubility, reactivity, and biological activity.

Properties

IUPAC Name

N,N'-bis(3-methoxypropyl)hexanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O4/c1-19-11-5-9-15-13(17)7-3-4-8-14(18)16-10-6-12-20-2/h3-12H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYCBRSMMYGVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CCCCC(=O)NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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